molecular formula C29H40FN5O2 B605668 AT-Iap CAS No. 1403898-55-4

AT-Iap

Numéro de catalogue: B605668
Numéro CAS: 1403898-55-4
Poids moléculaire: 509.67
Clé InChI: XIQKDUKFFKQZAO-DNRQZRRGSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

AT-IAP is a potent dual antagonist of XIAP and cIAP1.

Applications De Recherche Scientifique

Regulatory Support for Clinical Research

Investigator-initiated clinical trials play a crucial role in medical research, often leading to the development and testing of new drugs or devices. The FDA regulatory process, particularly for investigational new drugs (IND) and investigational device exemption (IDE) applications, can be complex. To assist researchers with regulatory obligations and promote additional clinical research, programs like the IND/IDE Assistance Program (IAP) have been established, as seen at the University of Minnesota Academic Health Center. Such programs aim to streamline research projects and ensure compliance with increased scrutiny and complex regulations, ultimately facilitating the ease of conducting investigator-initiated research while maintaining compliance (Arbit & Paller, 2006).

Role in Cancer Research

  • Antitumor Activity : AT-IAP, identified as a dual cIAP1 and XIAP antagonist, has demonstrated oral antitumor activity in melanoma models. The small molecule antagonists of IAP are believed to promote apoptotic responses through the generation of death-inducing ripoptosome complexes, leading to caspase activation. Research indicates that the depletion of IAPs in melanoma cell lines and patient samples tends to reduce cell viability. Furthermore, the characterization of this compound in melanoma models showed that a significant percentage of melanoma cell lines exhibited sensitivity to this compound, indicating its potential as a therapeutic agent in cancer treatment (Chessari et al., 2013).

  • Radiosensitization of Cervical Cancer Cells : The IAP inhibitor AT-406 has been studied for its radiosensitizing effect on cervical cancer cell lines under both normoxia and hypoxia conditions. The inhibitor sensitized the cells to radiation, especially under hypoxic conditions, by decreasing the level of cIAP1 and additionally downregulating XIAP expression under hypoxia. This dual action on extrinsic death receptor and intrinsic mitochondrial apoptosis pathways suggests that AT-406 acts as a potent radiosensitizer in human cervical cancer cells, potentially enhancing the effectiveness of radiation therapy (Lu et al., 2014).

Enhancing Intratumoral Accumulation of Chemotherapy

Increased intra-abdominal pressure (IAP) has been studied for its role in enhancing the penetration and antitumor effect of intraperitoneal cisplatin in advanced peritoneal carcinomatosis. Research in rat models indicated that IAP, compared to conventional intravenous or intraperitoneal injections, resulted in increased concentration and depth of diffusion of platinum into diaphragm and peritoneal tumor nodules. Consequently, IAP treatment extended the survival of rats at an advanced stage of carcinomatosis, indicating its potential application in enhancing the effectiveness of chemotherapy (Esquis et al., 2006).

Propriétés

Numéro CAS

1403898-55-4

Formule moléculaire

C29H40FN5O2

Poids moléculaire

509.67

Nom IUPAC

1-[6-[(4-fluorophenyl)methyl]-3,3-dimethyl-2H-pyrrolo[3,2-b]pyridin-1-yl]-2-[(2S,5S)-5-methyl-2-[[(3S)-3-methylmorpholin-4-yl]methyl]piperazin-1-yl]ethanone

InChI

InChI=1S/C29H40FN5O2/c1-20-15-34(25(14-31-20)16-33-9-10-37-18-21(33)2)17-27(36)35-19-29(3,4)28-26(35)12-23(13-32-28)11-22-5-7-24(30)8-6-22/h5-8,12-13,20-21,25,31H,9-11,14-19H2,1-4H3/t20-,21-,25-/m0/s1

Clé InChI

XIQKDUKFFKQZAO-DNRQZRRGSA-N

SMILES

CC1CN(C(CN1)CN2CCOCC2C)CC(=O)N3CC(C4=C3C=C(C=N4)CC5=CC=C(C=C5)F)(C)C

Apparence

Solid powder

Pureté

>98% (or refer to the Certificate of Analysis)

Durée de conservation

>2 years if stored properly

Solubilité

Soluble in DMSO

Stockage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonymes

AT-IAP;  AT IAP;  ATIAP; 

Origine du produit

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
AT-Iap
Reactant of Route 2
Reactant of Route 2
AT-Iap
Reactant of Route 3
Reactant of Route 3
AT-Iap
Reactant of Route 4
AT-Iap
Reactant of Route 5
AT-Iap
Reactant of Route 6
AT-Iap

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.